ICA-069673 - 582323-16-8

ICA-069673

Catalog Number: EVT-269899
CAS Number: 582323-16-8
Molecular Formula: C11H6ClF2N3O
Molecular Weight: 269.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ICA-069673 is a synthetically derived organic compound that functions as a potent and selective activator of KCNQ2/3 potassium channels (also known as Kv7.2/Kv7.3 channels). [, ] These channels play a crucial role in regulating neuronal excitability and smooth muscle function. Due to its specific activation profile, ICA-069673 has emerged as a valuable pharmacological tool in studying the physiological roles of KCNQ2/3 channels and their therapeutic potential in various pathological conditions.

Retigabine

  • Compound Description: Retigabine is a first-in-class antiepileptic drug and the first voltage-gated potassium (Kv) channel opener approved for human therapeutic use []. It is thought to interact with a conserved tryptophan side chain in the pore of KCNQ2–5 (Kv7.2–7.5) channels, causing a pronounced hyperpolarizing shift in the voltage dependence of activation [].

ML213

    XE991

    • Compound Description: XE991 (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone dihydrochloride) is a selective KCNQ channel blocker [, ]. It inhibits the M-current, a subthreshold non-inactivating outward current generated by KCNQ channels, leading to increased neuronal excitability [, ].
    • Relevance: XE991 serves as a pharmacological tool to contrast the effects of ICA-069673. While ICA-069673 activates KCNQ channels and inhibits smooth muscle contractility, XE991 blocks these channels and enhances contractility [, ]. These opposing effects highlight the role of KCNQ channels in regulating smooth muscle function and validate ICA-069673's mechanism of action as a KCNQ channel opener.

    ML252

    • Compound Description: ML252 is a KCNQ2/KCNQ3 channel inhibitor []. It binds to a tryptophan residue in the pore of these channels, the same residue required for the action of certain activators like retigabine and ML213 []. ML252 increases neuronal excitability by inhibiting KCNQ channel activity [].
    • Relevance: ML252 and ICA-069673 have opposing effects on KCNQ channels. While ICA-069673 activates these channels, ML252 inhibits them. Interestingly, ML252's inhibitory effect can be attenuated by ML213, a pore-targeted activator, but not by ICA-069673, which targets the voltage sensor []. This difference in competitive interaction further supports the distinct binding sites and mechanisms of action of pore-targeted and voltage sensor-targeted KCNQ channel modulators.

    L-364,373 (R-L3)

    • Compound Description: L-364,373 is a non-selective KCNQ channel activator. []
    • Relevance: Like ICA-069673, L-364,373 attenuates UBSM spontaneous phasic contractions, suggesting its potential role in modulating smooth muscle activity. [] This shared effect on UBSM contractility underscores the involvement of KCNQ channels in this physiological process.
    Source and Classification

    ICA 069673 is chemically known as N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide and has the CAS number 582323-16-8. It is sourced from various suppliers including Tocris Bioscience and Sigma-Aldrich . This compound has been identified as a potent and selective activator of KCNQ2 and KCNQ3 channels, with a reported EC50 value of approximately 0.69 µM . Its selectivity profile indicates that it exhibits about 20-fold greater potency for KCNQ2/KCNQ3 channels compared to KCNQ3/KCNQ5 channels .

    Synthesis Analysis

    The synthesis of ICA 069673 involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of the difluorobenzamide moiety. While specific synthetic routes may vary, common methods include:

    1. Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
    2. Introduction of Functional Groups: The chlorination and fluorination steps are crucial for achieving the desired electronic properties that enhance the compound's activity.
    3. Coupling Reactions: The final step often involves coupling the pyrimidine derivative with the difluorobenzamide to yield ICA 069673.

    Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis.

    Molecular Structure Analysis

    The molecular formula of ICA 069673 is C11H6ClF2N3O. Its structure features a difluorobenzamide linked to a chlorinated pyrimidine ring. The presence of fluorine atoms contributes to its lipophilicity and potential bioactivity.

    Structural Characteristics:

    • Molecular Weight: Approximately 273.64 g/mol.
    • Functional Groups: The compound contains an amide functional group which is pivotal for its interaction with potassium channels.

    The three-dimensional conformation can be analyzed using computational chemistry techniques such as molecular docking studies to predict binding interactions with target proteins.

    Chemical Reactions Analysis

    ICA 069673 primarily engages in biochemical interactions rather than traditional chemical reactions. Its role as a potassium channel opener means it influences ion flow across cellular membranes, which can be studied through electrophysiological assays. Key reactions include:

    1. Activation of KCNQ Channels: Binding to specific sites on KCNQ2 and KCNQ3 channels leads to channel opening.
    2. Modulation of Ion Conductance: Changes in conductance are measured to assess the efficacy of ICA 069673.

    Experimental setups often involve patch-clamp techniques to evaluate these interactions under controlled conditions.

    Mechanism of Action

    The mechanism of action for ICA 069673 involves its binding to the voltage-sensor domain of KCNQ channels, leading to enhanced channel opening in response to membrane depolarization. Unlike other activators that may bind within the pore region, ICA 069673 selectively targets the voltage-sensor domain, which modulates channel gating without directly affecting pore conductance .

    Key Mechanistic Insights:

    • Binding Affinity: Studies indicate that mutations in specific residues within the voltage-sensor domain can significantly alter the sensitivity of KCNQ channels to ICA 069673.
    • Physiological Effects: Activation of these channels results in hyperpolarization of neuronal membranes, which can reduce excitability and has implications in treating conditions like epilepsy.
    Physical and Chemical Properties Analysis

    ICA 069673 exhibits several notable physical and chemical properties:

    • Solubility: It is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent for biological assays.
    • Stability: The compound is stable under standard laboratory conditions but should be stored away from light to prevent degradation.

    Relevant Data:

    • Melting Point: Not extensively reported but typically assessed during purity evaluations.
    • Log P (Partition Coefficient): Indicates lipophilicity which affects its pharmacokinetics.
    Applications

    ICA 069673 has significant implications in pharmacological research due to its selective modulation of potassium channels:

    1. Neuroscience Research: It serves as a valuable tool for studying neuronal excitability and synaptic transmission.
    2. Therapeutic Potential: Given its role in modulating excitability, ICA 069673 may have applications in treating epilepsy and other neurological disorders where potassium channel dysfunction is implicated.
    3. Drug Development: Its unique mechanism offers insights into developing new therapeutics targeting Kv7 channels.
    Molecular Pharmacology of ICA 069673

    Mechanisms of KCNQ2/Q3 Potassium Channel Activation

    ICA-069673 potentiates the M-current (IM) by stabilizing the open state of KCNQ2/Q3 heteromeric channels. Electrophysiological studies in heterologous expression systems (e.g., CHO cells) and native mouse nodose ganglia neurons demonstrate that ICA-069673 enhances outward potassium flux through three interconnected mechanisms:

    • Hyperpolarizing Shift in Voltage Dependence: At 10 µM, ICA-069673 shifts the voltage for half-maximal activation (V1/2) of KCNQ2/Q3 channels by −20 to −30 mV. This allows channels to open at more physiological (negative) membrane potentials, increasing the "open probability" at rest [1] [7].
    • Slowed Channel Deactivation: After depolarizing stimuli, ICA-069673 prolongs channel closure kinetics by 2–3 fold. This sustains potassium efflux during repolarization, dampening neuronal excitability [1] [4].
    • Increased Current Amplitude: At saturating concentrations (≥3 µM), ICA-069673 enhances maximal KCNQ2/Q3 conductance by 40–60% without altering single-channel conductance, suggesting allosteric modulation rather than pore effects [1] [3].

    Unlike retigabine, which requires a conserved tryptophan (W242 in KCNQ4) in the S5 transmembrane domain for activation, ICA-069673 retains efficacy in W242L mutants. This indicates a distinct binding site, proposed to involve the voltage-sensing domain (VSD) near S4 [4] [8].

    Table 1: Electrophysiological Effects of ICA-069673 on KCNQ2/Q3 Channels

    ParameterControl+ ICA-069673 (10 µM)Change
    V1/2 (mV)−35 ± 2−58 ± 3−23 mV
    Maximal Conductance (nS)120 ± 15190 ± 20+58%
    Deactivation τ (ms)150 ± 20380 ± 30+153%

    Data derived from [1] [4] [7]

    Selectivity Profiling: KCNQ2/Q3 vs. KCNQ3/Q5 Heteromeric Channels

    A key advance of ICA-069673 is its preferential activation of KCNQ2/Q3 over other neuronal or smooth muscle Kv7 subtypes:

    • Subtype-Specific EC50: In Rb+ efflux assays, ICA-069673 activates KCNQ2/Q3 (EC50 = 0.69 µM) with 20-fold higher potency than KCNQ3/Q5 (EC50 = 14.3 µM). It shows negligible activity at KCNQ1 (IC50 > 100 µM) and cardiac ion channels [3] [6] [8].
    • Differential Impact on Vascular/Smooth Muscle Channels: ICA-069673 robustly activates homomeric KCNQ4 (EC50 ~1 µM) but weakly modulates homomeric KCNQ5 (EC50 > 20 µM). Heteromeric KCNQ4/5 channels—abundant in vascular/detrusor smooth muscle—exhibit intermediate sensitivity (EC50 ~5–10 µM). This contrasts with the pan-Kv7 activator ML213, which equally potentiates KCNQ4, KCNQ5, and KCNQ4/5 [4].
    • Functional Consequences in Native Tissue: In guinea pig detrusor smooth muscle (DSM), 10 µM ICA-069673 reduces nerve-evoked contractions by 85% and lowers intracellular Ca2+. This effect correlates with KCNQ4/5 inhibition but is achieved at concentrations 10-fold higher than required for neuronal KCNQ2/Q3 activation, confirming therapeutic window potential [3] [4].

    Table 2: Selectivity Profile of ICA-069673 Across Kv7 Channel Subtypes

    Channel SubtypeEC50 (µM)Relative Potency vs. KCNQ2/Q3Tissue Localization
    KCNQ2/Q30.691xNeuronal
    KCNQ3/Q514.30.05xNeuronal
    KCNQ4 (homomeric)~1.0~0.7xVascular smooth muscle
    KCNQ5 (homomeric)>20<0.035xVascular smooth muscle
    KCNQ4/Q55–100.07–0.14xDetrusor smooth muscle
    KCNQ1>100 (IC50)InhibitoryCardiac

    Data compiled from [1] [3] [4]

    Structure-Activity Relationships of Pyrimidine-Benzamide Derivatives

    ICA-069673 emerged from systematic SAR studies of benzamide-based Kv7 openers. Key structural determinants of potency and selectivity include:

    • Pyrimidine vs. Pyridine Rings: Replacing the N-6-chloropyridin-3-yl scaffold (e.g., ICA-27243) with N-2-chloropyrimidin-5-yl (ICA-069673) improved metabolic stability and maintained KCNQ2/Q3 potency (EC50 0.69 µM vs. 0.38 µM for ICA-27243). The chlorine at position 2 of pyrimidine is essential—removing it (compound 50, EC50 = 7.2 µM) or substituting with bulkier groups (e.g., CF3) reduced activity >10-fold [2] [5] [6].
    • Benzamide Substituents: 3,4-Difluorination on the benzamide ring maximizes potency (EC50 = 0.69 µM). Mono-fluorination at position 3 (EC50 = 1.1 µM) or 4 (EC50 = 0.98 µM) moderately impairs activity, while ortho-fluorination (position 2) abolishes it (EC50 > 10 µM). Electron-withdrawing groups (e.g., 4-CF3, EC50 = 0.32 µM) enhance potency but reduce selectivity by activating KCNQ1 [2] [5].
    • Amide Linker Conformation: Reduction or alkylation of the amide bond eliminated activity, highlighting its role in H-bonding with the channel’s voltage-sensing domain. Molecular modeling suggests the carbonyl oxygen forms a critical H-bond with S4 arginine residues [2] [5].

    Table 3: Impact of Structural Modifications on ICA-069673 Analog Activity

    Modification SiteExample SubstituentKCNQ2/Q3 EC50 (µM)Selectivity vs. KCNQ1
    Pyrimidine C2
    –Cl (ICA-069673)0.69>100 µM (IC50)
    –H7.2>100 µM
    –CF34.335 µM
    Benzamide R1, R2
    3-F, 4-F (ICA-069673)0.69>100 µM
    3-F1.177 µM
    4-F0.9866 µM
    2-F>10NT
    3,4-(CH3)20.69>100 µM
    4-CF30.322.9 µM

    SAR data from [2] [5] [6]

    Properties

    CAS Number

    582323-16-8

    Product Name

    ICA 069673

    IUPAC Name

    N-(2-chloropyrimidin-5-yl)-3,4-difluorobenzamide

    Molecular Formula

    C11H6ClF2N3O

    Molecular Weight

    269.63 g/mol

    InChI

    InChI=1S/C11H6ClF2N3O/c12-11-15-4-7(5-16-11)17-10(18)6-1-2-8(13)9(14)3-6/h1-5H,(H,17,18)

    InChI Key

    IIBSHMFXVWTQSJ-UHFFFAOYSA-N

    SMILES

    C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F

    Solubility

    Soluble in DMSO

    Synonyms

    ICA-069673; ICA 069673; ICA069673.

    Canonical SMILES

    C1=CC(=C(C=C1C(=O)NC2=CN=C(N=C2)Cl)F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.